molecular formula C22H25N3O3S B4705921 3-(2-Oxo-2-piperidin-1-ylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one

3-(2-Oxo-2-piperidin-1-ylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one

Cat. No.: B4705921
M. Wt: 411.5 g/mol
InChI Key: JFYADBMDMISLLW-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidin-4-one core, which is a heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-piperidin-1-ylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-d]pyrimidin-4-one core and introduce the piperidin-1-ylethyl and propoxyphenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-piperidin-1-ylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups into the molecule .

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-piperidin-1-ylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-Oxo-2-piperidin-1-ylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one stands out due to its specific substitution pattern and the presence of the propoxyphenyl group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

3-(2-oxo-2-piperidin-1-ylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-2-12-28-17-8-6-16(7-9-17)18-14-29-21-20(18)22(27)25(15-23-21)13-19(26)24-10-4-3-5-11-24/h6-9,14-15H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYADBMDMISLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Oxo-2-piperidin-1-ylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one
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3-(2-Oxo-2-piperidin-1-ylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one
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3-(2-Oxo-2-piperidin-1-ylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one
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3-(2-Oxo-2-piperidin-1-ylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one
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3-(2-Oxo-2-piperidin-1-ylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one
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3-(2-Oxo-2-piperidin-1-ylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one

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